

MRS1845: A Comparative Analysis with Classical Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596

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This guide provides a comprehensive comparison of **MRS1845** with other well-established dihydropyridine derivatives. Objectivity is maintained by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways.

Executive Summary

Dihydropyridine derivatives are a cornerstone in cardiovascular pharmacology, primarily known for their potent L-type calcium channel blocking activity, which underpins their widespread use as antihypertensive agents. **MRS1845**, while structurally a dihydropyridine, diverges significantly in its primary mechanism of action. This guide elucidates the key differences between **MRS1845** and classical dihydropyridines, focusing on their target selectivity, potency, and the distinct signaling pathways they modulate. While traditional dihydropyridines like nifedipine, amlodipine, and nicardipine are potent blockers of voltage-gated L-type calcium channels, **MRS1845** is a selective inhibitor of store-operated calcium (SOC) channels, specifically targeting the ORAI1 channel. This fundamental difference in mechanism translates to distinct cellular effects and potential therapeutic applications.

Data Presentation

The following tables summarize the quantitative data comparing the inhibitory potency of **MRS1845** and other dihydropyridine derivatives on their respective primary targets.

Table 1: Inhibitory Potency (IC50) on Store-Operated Ca²⁺ Entry (SOCE) and L-type Calcium Channels

Compound	Primary Target	IC50 (SOCE)	IC50 (L-type Ca ²⁺ Channel)	Test System
MRS1845	ORAI1 (SOC Channel)	1.7 μ M[1]	~2.1 μ M[2]	HL-60 cells / HEK293 cells[2]
Nifedipine	L-type Ca ²⁺ Channel	No significant inhibition reported	0.2 μ M[3] - 0.3 μ M[4]	Frog atrial fibers / Guinea pig ventricular myocytes[3][4]
Amlodipine	L-type Ca ²⁺ Channel	No significant inhibition reported	57 nM[5][6]	Whole-cell patch clamp (Cav1.2) [5][6]
Nicardipine	L-type Ca ²⁺ Channel	No significant inhibition reported	60 nM[5][6] - 1 μ M[3]	Whole-cell patch clamp (Cav1.2) / Frog atrial fibers[3][5][6]
Felodipine	L-type Ca ²⁺ Channel	No significant inhibition reported	~5 nM (pIC50 8.30)[2]	Human small arteries[2]

Note: IC50 values can vary depending on the specific experimental conditions, cell type, and assay used. The data presented here is for comparative purposes and is derived from the cited literature. A direct head-to-head comparison of all compounds in the same experimental setup is ideal for definitive conclusions.

Experimental Protocols

Thapsigargin-Induced Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM

This protocol is used to determine the inhibitory effect of compounds on SOCE, the primary target of **MRS1845**.

a. Cell Preparation:

- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cells are seeded onto black, clear-bottom 96-well plates and grown to 80-90% confluency before the experiment.

b. Dye Loading:

- The cell culture medium is removed, and the cells are washed once with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) containing 20 mM HEPES (pH 7.4).
- Cells are then incubated with a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at room temperature in the dark.
- After incubation, the loading buffer is removed, and the cells are washed twice with HBSS to remove extracellular dye.
- The cells are then incubated in HBSS for a further 30 minutes to allow for complete de-esterification of the Fura-2 AM.

c. Calcium Measurement:

- The 96-well plate is placed in a fluorescence microplate reader.
- Fura-2 fluorescence is measured by alternating excitation between 340 nm and 380 nm, with emission collected at 510 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration ([Ca²⁺]_i).
- A baseline [Ca²⁺]_i is established in a Ca²⁺-free HBSS (containing 0.5 mM EGTA).
- To induce store depletion, thapsigargin (1-2 µM), a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), is added to the Ca²⁺-free buffer. This leads to a transient increase in [Ca²⁺]_i due to the leak of Ca²⁺ from the endoplasmic reticulum.

- Once the $[Ca^{2+}]_i$ returns to baseline, Ca^{2+} (typically 1-2 mM) is re-added to the extracellular solution to initiate SOCE. The subsequent increase in the F340/F380 ratio is a measure of SOCE.
- To test the effect of an inhibitor (e.g., **MRS1845**), the compound is pre-incubated with the cells before the addition of thapsigargin. The reduction in the peak of the Ca^{2+} influx upon re-addition of extracellular Ca^{2+} is used to determine the inhibitory potency (IC50).

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca^{2+} Channel Current Measurement

This technique is the gold standard for directly measuring the activity of voltage-gated ion channels and is used to determine the inhibitory effects of classical dihydropyridines.

a. Cell Preparation:

- Cells expressing the L-type calcium channel of interest (e.g., HEK293 cells stably transfected with the $\alpha 1C$ subunit, Cav1.2) are cultured on glass coverslips.

b. Recording Solutions:

- External Solution (in mM): 135 TEA-Cl, 10 $BaCl_2$ (as the charge carrier to enhance current and block K^+ channels), 10 HEPES, adjusted to pH 7.4 with TEA-OH.
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

c. Recording Procedure:

- A glass micropipette with a resistance of 2-5 M Ω is filled with the internal solution and brought into contact with a cell under a microscope.
- A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane through gentle suction.
- The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration. This allows for control of the intracellular

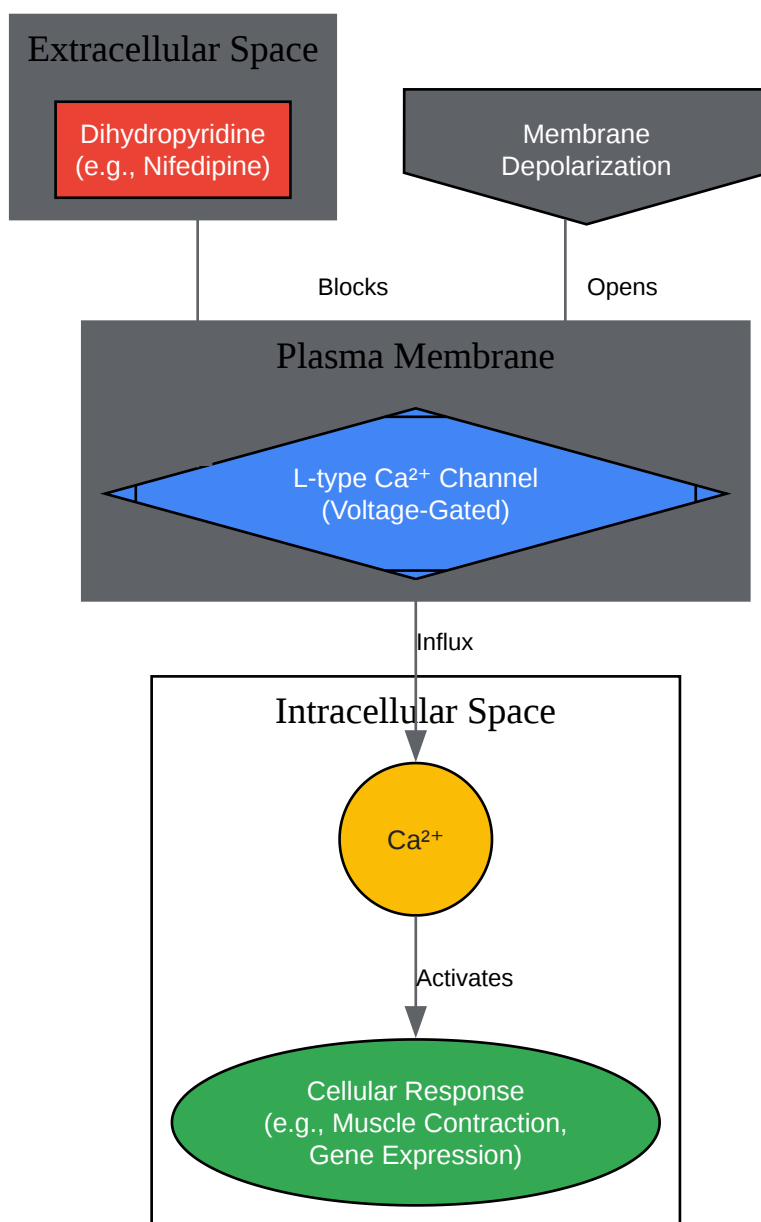
environment and measurement of the total current across the entire cell membrane.

- The cell is voltage-clamped at a holding potential of -80 mV to keep the L-type calcium channels in a closed state.
- To elicit L-type calcium currents, the membrane potential is depolarized to a test potential (e.g., +10 mV) for a duration of 200-300 ms.
- The resulting inward Ba^{2+} current is recorded.
- To determine the inhibitory effect of a dihydropyridine derivative, the compound is applied to the external solution via a perfusion system. The reduction in the peak current amplitude at different concentrations of the compound is used to construct a dose-response curve and calculate the IC_{50} value.

Mandatory Visualization

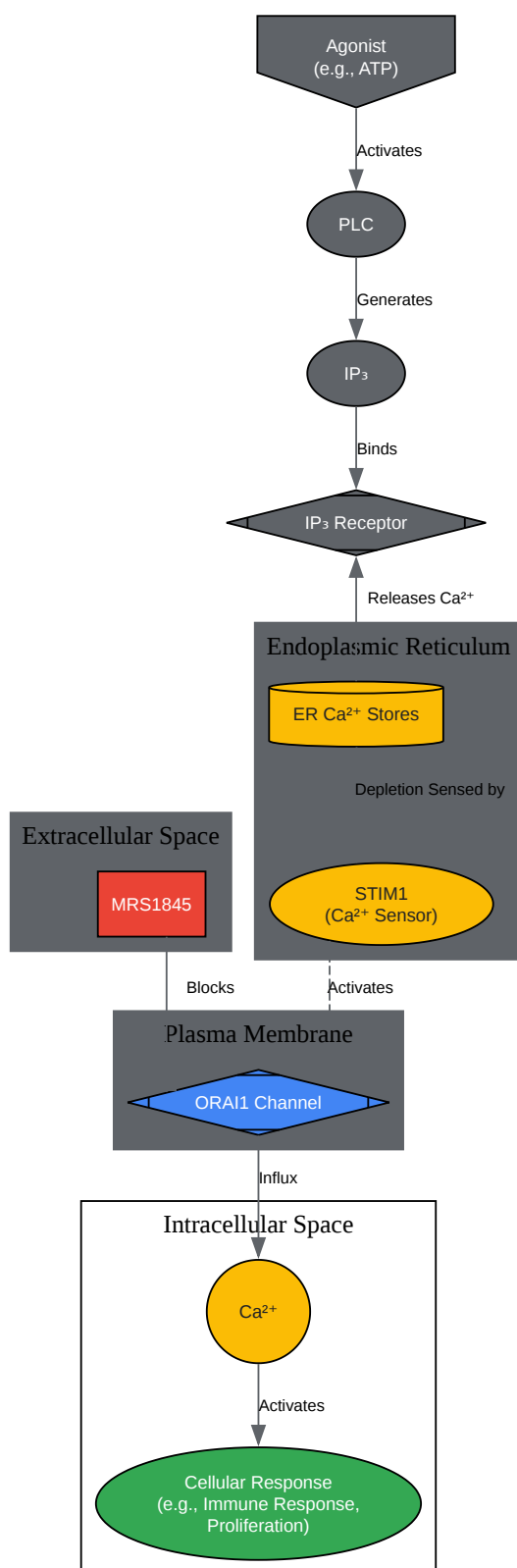
Signaling Pathways

The following diagrams illustrate the distinct signaling pathways modulated by classical dihydropyridines and **MRS1845**.



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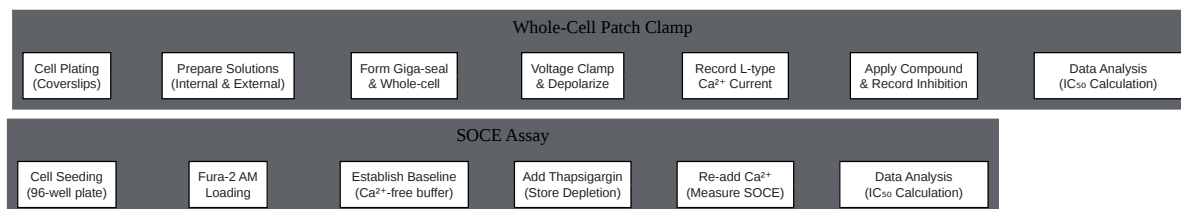
Caption: Signaling pathway of L-type calcium channels and their inhibition by classical dihydropyridines.



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Caption: Signaling pathway of store-operated calcium entry (SOCE) and its inhibition by **MRS1845**.

Experimental Workflow



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Caption: Workflow for determining the inhibitory potency of compounds on SOCE and L-type calcium channels.

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